8-羟基喹啉-2-甲酰氯

描述

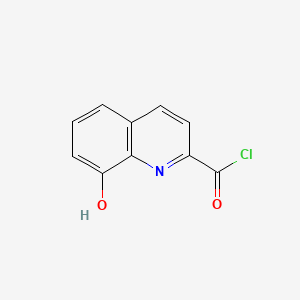

8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications

科学研究应用

8-Hydroxyquinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.

Biology: Employed in the study of metal ion chelation and its effects on biological systems.

Medicine: Investigated for its potential as a precursor to pharmacologically active compounds with antimicrobial, anticancer, and neuroprotective properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

Target of Action

8-Hydroxyquinoline-2-carbonyl chloride, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound include a diverse range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions play crucial roles in various biological processes, and their interaction with 8-HQ derivatives can lead to significant changes in cellular activities.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ derivatives good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions . For instance, 8-HQ-based blockers have been found to interact with key residues in the active site of the Histamine Receptor 2 (HR H2), leading to receptor inactivation .

Biochemical Pathways

8-HQ derivatives have been found to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in numerous biochemical pathways . These enzymes play a role in various biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation . The inhibition of these enzymes can lead to significant downstream effects, impacting a wide range of cellular processes.

Pharmacokinetics

It is known that some 8-hq derivatives, such as iox1, suffer from low cell permeability . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of 8-HQ derivatives with their targets can lead to a variety of cellular effects. For instance, they have been found to exhibit antimicrobial, anticancer, and antifungal effects . Specific 8-HQ derivatives have shown promising antiproliferative potency and high selectivity toward certain cancer cells .

Action Environment

The action of 8-HQ derivatives can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can impact the compound’s chelating activity . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.

生化分析

Biochemical Properties

8-Hydroxyquinoline-2-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Cellular Effects

It is known that 8-Hydroxyquinoline and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxyquinoline-2-carbonyl chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 5-Carboxy-8-hydroxyquinoline acts as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-2-carbonyl chloride typically involves the chlorination of 8-hydroxyquinoline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of 8-hydroxyquinoline-2-carbonyl chloride follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

化学反应分析

Types of Reactions

8-Hydroxyquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group hydrolyzes to form 8-hydroxyquinoline-2-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

Thionyl Chloride: Used for the chlorination of 8-hydroxyquinoline-2-carboxylic acid.

Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

Water or Aqueous Bases: For hydrolysis reactions.

Major Products

Amides, Esters, and Thioesters: From substitution reactions.

8-Hydroxyquinoline-2-carboxylic acid: From hydrolysis.

相似化合物的比较

Similar Compounds

8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and wide range of biological activities.

8-Hydroxyquinoline-5-sulfonic acid: Another derivative with enhanced water solubility and similar chelation properties.

8-Hydroxyquinoline-2-carboxylic acid: The precursor to 8-hydroxyquinoline-2-carbonyl chloride, with similar reactivity but different functional groups.

Uniqueness

8-Hydroxyquinoline-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which significantly enhances its reactivity and potential applications in synthetic chemistry and biological research. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate for the synthesis of various bioactive compounds.

生物活性

8-Hydroxyquinoline-2-carbonyl chloride (also known as 8-HQ-2-COCl) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article delves into the biological activity of 8-HQ-2-COCl, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C9H6ClN1O2

Molecular Weight: 197.60 g/mol

IUPAC Name: 8-hydroxyquinoline-2-carbonyl chloride

The biological activity of 8-HQ-2-COCl primarily stems from its ability to chelate metal ions, particularly iron and zinc, which are essential for various biochemical processes. This chelation disrupts the function of metalloenzymes and proteins that require these metals for activity. The compound also exhibits antimicrobial properties by inhibiting bacterial growth through its interaction with essential metabolic pathways.

Biological Activities

Research has documented several biological activities associated with 8-HQ-2-COCl:

-

Antimicrobial Activity :

- Studies have shown that derivatives of 8-hydroxyquinoline, including 8-HQ-2-COCl, possess significant antibacterial and antifungal properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones comparable to standard antibiotics .

-

Anticancer Properties :

- Various studies indicate that 8-HQ derivatives exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Notably, compounds like tris(8-hydroxyquinolato)gallium(III) have entered clinical trials due to their promising efficacy against renal cancer .

- Neuroprotective Effects :

- Antiparasitic Activity :

Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various 8-hydroxyquinoline derivatives. The results indicated that 8-HQ-2-COCl exhibited significant activity against Klebsiella pneumoniae, with an inhibition zone measuring 25 mm compared to a standard drug at 27 mm .

Anticancer Research

In vitro studies revealed that 8-HQ derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis via the mitochondrial pathway .

Neuroprotection

Research highlighted the role of 8-HQ derivatives in protecting neuronal cells from oxidative damage. These compounds were shown to reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as neuroprotective agents .

Data Summary Table

属性

IUPAC Name |

8-hydroxyquinoline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUUBRFEMCGPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664949 | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125686-91-1 | |

| Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。